molecular formula C10H14N2O3 B2689622 N-(furan-2-ylmethyl)morpholine-4-carboxamide CAS No. 74729-67-2

N-(furan-2-ylmethyl)morpholine-4-carboxamide

Cat. No.: B2689622
CAS No.: 74729-67-2
M. Wt: 210.233
InChI Key: YDEUHIAVXXZPQT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)morpholine-4-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Scientific Research Applications

N-(furan-2-ylmethyl)morpholine-4-carboxamide has several scientific research applications, including:

Future Directions

The synthesis of amides and esters containing furan rings under microwave-assisted conditions has been reported . This could potentially open up new avenues for the synthesis of “N-(furan-2-ylmethyl)morpholine-4-carboxamide” and similar compounds. Additionally, the use of these compounds as potential anticancer agents targeting the epidemal growth factor receptor (EGFR) has been explored , indicating potential future directions in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)morpholine-4-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and morpholine. The reaction is carried out under microwave-assisted conditions in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for industrial applications. The process involves the use of large-scale microwave reactors and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Furan-2-ylmethylamine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

N-(furan-2-ylmethyl)morpholine-4-carboxamide can be compared with other furan derivatives, such as:

Properties

IUPAC Name

N-(furan-2-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-10(12-3-6-14-7-4-12)11-8-9-2-1-5-15-9/h1-2,5H,3-4,6-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEUHIAVXXZPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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